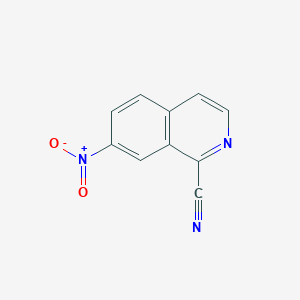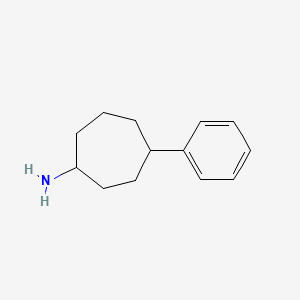
4-Phenylcycloheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylcycloheptan-1-amine is an organic compound characterized by a cycloheptane ring substituted with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylcycloheptan-1-amine typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including the intramolecular cyclization of suitable precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with a cycloheptanone derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Phenylcycloheptan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylcycloheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The phenyl group can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylcycloheptan-1-one: A ketone derivative with similar structural features but different reactivity.
Cycloheptanamine: A simpler amine without the phenyl group.
Phenylcyclohexylamine: A compound with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
4-Phenylcycloheptan-1-amine is unique due to the combination of a cycloheptane ring, a phenyl group, and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-phenylcycloheptan-1-amine |
InChI |
InChI=1S/C13H19N/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 |
InChI Key |
NVBYQZRSPAYDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(3-methylazetidin-3-yl)oxy]propan-2-ol](/img/structure/B15263510.png)


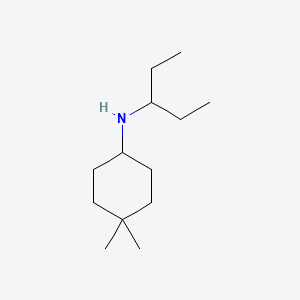
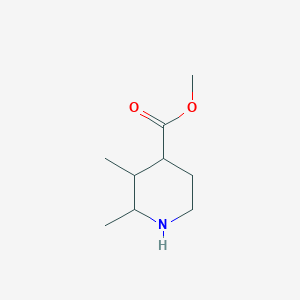
![3-[(2-Fluoroethanesulfonyl)methyl]azetidine](/img/structure/B15263527.png)
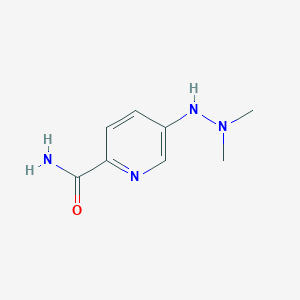
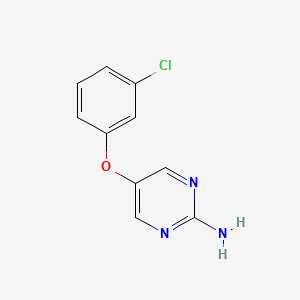
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B15263547.png)


amine](/img/structure/B15263570.png)
![4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B15263581.png)
